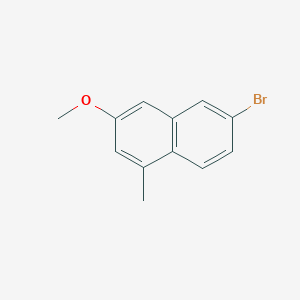

6-Bromo-3-methoxy-1-methyl-naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11BrO |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

6-bromo-3-methoxy-1-methylnaphthalene |

InChI |

InChI=1S/C12H11BrO/c1-8-5-11(14-2)7-9-6-10(13)3-4-12(8)9/h3-7H,1-2H3 |

InChI Key |

FFHXKIOPGYJTNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C=CC(=C2)Br)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 3 Methoxy 1 Methyl Naphthalene Systems

Influence of Halogen (Bromine) Substituent on Reactivity

The bromine atom at the C-6 position significantly influences the molecule's reactivity in several ways. Halogens like bromine exhibit a dual electronic effect: they are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho-, para-directing in electrophilic aromatic substitution (EAS) due to electron donation via resonance (+R effect). docbrown.info In the context of the highly activated 6-Bromo-3-methoxy-1-methyl-naphthalene system, the deactivating inductive effect of bromine is largely overcome by the powerful activating effects of the methoxy (B1213986) and methyl groups.

The primary role of the bromine substituent in this system is to serve as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. The carbon-bromine bond is a key site for numerous transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for constructing more complex molecular architectures. For instance, bromonaphthalene derivatives are common substrates in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.org The reactivity in these coupling reactions allows for the selective introduction of a wide array of functional groups at the C-6 position, a transformation not readily achievable through classical electrophilic substitution.

The table below summarizes common cross-coupling reactions applicable to bromonaphthalene scaffolds.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid/ester) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Pd(OAc)₂/PPh₃ | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/BINAP or other phosphine (B1218219) ligands | C-N (Aryl-Amine) |

| Stille Coupling | Organotin compound | Pd(PPh₃)₄ | C-C (Aryl-Aryl/Vinyl) |

Furthermore, the bromine atom can be converted into an organometallic reagent (e.g., a Grignard or organolithium species) via metal-halogen exchange, which then acts as a potent nucleophile to react with various electrophiles.

Electronic Effects of Methoxy and Methyl Groups on Naphthalene (B1677914) Reactivity

The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating and therefore activating substituents for electrophilic aromatic substitution. researchgate.net The methoxy group at C-3 is a particularly powerful activating group, donating electron density to the ring system through resonance (+R effect), which significantly outweighs its inductive electron-withdrawing (-I effect). The methyl group at C-1 is a weaker activator, operating primarily through an inductive effect (+I effect) and hyperconjugation.

These activating groups strongly influence the regioselectivity of electrophilic attack. In substituted naphthalenes, electrophilic substitution is governed by the formation of the most stable carbocation intermediate, which is one that maximizes resonance stabilization and preserves the aromaticity of one of the rings. wsimg.com The methoxy group at C-3 strongly directs incoming electrophiles to the ortho (C-2 and C-4) and para (C-6) positions.

Attack at C-2: This position is ortho to both the methoxy and methyl groups, making it highly activated.

Attack at C-4: This position is ortho to the methoxy group and peri to the methyl group. While electronically activated by the methoxy group, substitution at C-4 can be subject to steric hindrance from the C-1 methyl group.

Attack at C-6: This position is para to the methoxy group. However, this site is already occupied by the bromine atom.

The combined effect of these substituents makes the naphthalene ring electron-rich and highly susceptible to electrophilic attack, primarily at the C-2 and C-4 positions. The relative directing power of these groups is generally -OCH₃ > -CH₃.

Reaction Pathways Involving Activated Naphthalene Sites

Electrophilic Aromatic Substitution (EAS): Due to the strong activating and directing effects of the methoxy and methyl groups, EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation are expected to proceed readily. youtube.com The primary sites of substitution will be C-2 and C-4. The precise ratio of products would depend on the specific electrophile and reaction conditions (e.g., temperature, solvent), with steric hindrance potentially disfavoring the C-4 position for bulky electrophiles. stackexchange.com

Metal-Catalyzed Cross-Coupling: As discussed in section 3.1, the C-6 bromine atom is the principal site for reactions involving transition metal catalysts, most notably palladium and nickel. nih.govrsc.org This pathway allows for the construction of complex derivatives by coupling the naphthalene core to other aryl, vinyl, alkynyl, or alkyl groups, as well as for the introduction of nitrogen-based functionalities. This reactivity is largely independent of the electronic effects on the ring itself and provides an orthogonal strategy for functionalization.

The table below outlines the predicted reactivity at different positions on the naphthalene ring.

| Position | Substituent | Predicted Primary Reactivity | Governing Factors |

|---|---|---|---|

| C-1 | -CH₃ | Benzylic functionalization (e.g., radical halogenation) under specific conditions. | Presence of benzylic protons. |

| C-2 | -H | Electrophilic Aromatic Substitution | Highly activated (ortho to -OCH₃ and -CH₃). |

| C-3 | -OCH₃ | O-demethylation under harsh conditions (e.g., BBr₃). | Reactivity of the ether linkage. |

| C-4 | -H | Electrophilic Aromatic Substitution | Activated (ortho to -OCH₃), but potentially sterically hindered. |

| C-6 | -Br | Transition-metal catalyzed cross-coupling; Metal-halogen exchange. | Reactivity of the C-Br bond. |

Exploration of Specific Reaction Mechanisms (e.g., radical intermediates, electrocyclizations)

Beyond the common ionic pathways of EAS and organometallic cross-coupling, substituted naphthalenes can engage in reactions involving distinct mechanistic paradigms such as those involving radical intermediates or pericyclic electrocyclizations.

Radical Intermediates: Reactions involving radical intermediates can be initiated at several sites on the molecule.

Homolytic Cleavage of the C-Br Bond: Under certain conditions (e.g., using radical initiators like AIBN with reagents such as tributyltin hydride), the C-Br bond can be homolytically cleaved to generate a naphthyl radical at the C-6 position. libretexts.org This radical can then be trapped by a hydrogen atom donor for reductive dehalogenation or participate in subsequent C-C bond-forming reactions. nih.gov

Benzylic Radical Formation: The methyl group at C-1 contains benzylic protons. Under radical conditions, such as using N-bromosuccinimide (NBS) with light or a radical initiator, a hydrogen atom can be abstracted to form a stabilized benzylic radical. youtube.com This intermediate can then react with a halogen to afford a (bromomethyl)naphthalene derivative, which is a valuable synthon for further modification.

Radical-Nucleophilic Aromatic Substitution (SRN1): While less common than other pathways, aryl halides can undergo substitution via a radical chain mechanism, particularly with potent nucleophiles under photochemical or electrochemical initiation.

Electrocyclizations: Electrocyclic reactions are concerted pericyclic reactions involving the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. masterorganicchemistry.com While the aromatic naphthalene core itself does not typically undergo electrocyclization, it can participate in such reactions if it is part of a larger conjugated system or if its aromaticity is temporarily disrupted. Dearomative cycloaddition reactions, for instance, can convert flat aromatic naphthalenes into three-dimensional polycyclic structures. rsc.orgresearchgate.net For example, a suitably substituted naphthalene could be a component in an intramolecular Diels-Alder reaction or undergo photochemical cycloadditions. A hypothetical pathway could involve the formation of an o-quinodimethane-type intermediate from a precursor, which then undergoes a 6π-electrocyclization to form a new fused ring system. Such transformations, however, would require significant modification of the initial this compound structure to generate the necessary reactive diene system.

Spectroscopic Characterization of 6 Bromo 3 Methoxy 1 Methyl Naphthalene and Analogous Naphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations in proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be mapped.

The ¹H NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. In 6-bromo-3-methoxy-1-methyl-naphthalene, distinct signals are expected for the aromatic protons and the protons of the methyl and methoxy (B1213986) substituents.

The analysis can be initiated by examining the spectrum of a close analog, 2-bromo-6-methoxynaphthalene (B28277) . The reported chemical shifts for its aromatic and methoxy protons provide a foundational dataset. chemicalbook.com

¹H NMR Data for 2-Bromo-6-methoxynaphthalene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 | ~7.89 | d |

| H-3 | ~7.14 | dd |

| H-4 | ~7.61 | d |

| H-5 | ~7.07 | d |

| H-7 | ~7.48 | dd |

| H-8 | ~7.57 | d |

| -OCH₃ | 3.89 | s |

Data sourced from a spectrum in CDCl₃ at 400 MHz. chemicalbook.com

For This compound , the introduction of a methyl group at the C-1 position will significantly alter the spectrum. The methyl group itself will introduce a new singlet, typically appearing in the range of 2.4-2.6 ppm. Furthermore, its presence will influence the chemical shifts of the nearby aromatic protons (H-2 and H-8) due to its electron-donating and steric effects. The protons on the methoxy group are expected to appear as a singlet around 3.9 ppm. The aromatic region will contain five distinct signals, with their chemical shifts and coupling patterns dictated by the combined electronic effects of the bromo, methoxy, and methyl substituents.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 7.0 - 7.2 | s |

| H-4 | 7.1 - 7.3 | s |

| H-5 | 7.9 - 8.1 | d |

| H-7 | 7.5 - 7.7 | dd |

| H-8 | 7.7 - 7.9 | d |

| -CH₃ | 2.4 - 2.6 | s |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. For this compound, twelve distinct signals are expected: ten for the naphthalene (B1677914) core and one each for the methyl and methoxy carbons.

The data for the analog 2-bromo-6-methoxynaphthalene shows the typical chemical shift ranges for a substituted naphthalene. spectrabase.com The carbon attached to the bromine (C-2) is significantly shielded, while the carbon attached to the oxygen of the methoxy group (C-6) is deshielded.

¹³C NMR Data for 2-Bromo-6-methoxynaphthalene

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 129.2 |

| C-2 (C-Br) | 117.8 |

| C-3 | 129.9 |

| C-4 | 128.5 |

| C-4a | 131.6 |

| C-5 | 106.1 |

| C-6 (C-O) | 157.9 |

| C-7 | 119.2 |

| C-8 | 130.4 |

| C-8a | 134.1 |

| -OCH₃ | 55.4 |

Data sourced from a spectrum in CDCl₃. spectrabase.com

In This compound , the chemical shifts will be influenced by the positions of all three substituents. The carbon bearing the methyl group (C-1) will be deshielded. The methoxy carbon (-OCH₃) is expected around 55-56 ppm, and the methyl carbon (-CH₃) should appear upfield, typically between 19-22 ppm. The positions of the quaternary carbons and the carbon attached to the bromine (C-6) are diagnostic for confirming the substitution pattern.

To unambiguously assign all proton and carbon signals for a molecule like this compound, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the aromatic protons within each ring of the naphthalene system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the direct assignment of protonated carbons. For example, the proton signal of the methyl group would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for identifying the connectivity around quaternary (non-protonated) carbons. For instance, the protons of the methyl group at C-1 would show correlations to C-2 and the quaternary carbon C-8a, confirming its position. Similarly, the methoxy protons would correlate to C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between nuclei. It can be used to confirm the substitution pattern by observing correlations between protons that are close in space but not necessarily through bonds. For example, a NOESY correlation would be expected between the methyl protons at C-1 and the aromatic proton at H-8.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

An FT-IR spectrum measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show a combination of characteristic bands from the naphthalene core and its substituents.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). nih.gov

Aliphatic C-H Stretching: The methyl and methoxy groups will exhibit symmetric and asymmetric C-H stretching bands in the region of 2830-3000 cm⁻¹. mdpi.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring result in several medium to strong bands in the 1450-1650 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic C-O stretching band, typically observed between 1200 and 1275 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the far-infrared region, typically between 500 and 650 cm⁻¹.

C-H Bending (Out-of-Plane): The substitution pattern on the aromatic rings gives rise to characteristic "fingerprint" bands in the 700-900 cm⁻¹ region, which can help confirm the positions of the substituents.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2830 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1650 | Strong-Medium |

| C-H Bend (CH₃) | 1370 - 1470 | Medium |

| Aryl C-O Stretch | 1200 - 1275 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring, which involve the entire ring expanding and contracting, typically give rise to very strong Raman bands in the 1300-1650 cm⁻¹ region. mdpi.com

C-Br Stretching: While also visible in IR, the C-Br bond can sometimes produce a more distinct signal in the Raman spectrum.

Skeletal Deformations: Low-frequency modes corresponding to the bending and deformation of the entire molecular skeleton are often observed.

In general, vibrations that are weak in the IR spectrum, such as symmetric C=C stretches in the aromatic ring, are often strong in the Raman spectrum, providing complementary data for a complete vibrational analysis. mdpi.com

Electronic Absorption and Emission Spectroscopy

The electronic transitions of naphthalene and its derivatives, governed by the π-electron system of the fused aromatic rings, give rise to characteristic absorption and emission spectra. The position and intensity of these spectral bands are sensitive to the nature and position of substituents on the naphthalene core.

Ultraviolet-Visible (UV-Vis) Absorption Properties

The UV-Vis absorption spectra of naphthalene derivatives are characterized by distinct bands corresponding to π→π* transitions. The introduction of substituents such as methyl, methoxy, and bromo groups onto the naphthalene ring can induce shifts in the absorption maxima (λmax) and changes in molar absorptivity. These effects are primarily due to the electronic influence of the substituents on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the naphthalene system.

Generally, electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) cause a bathochromic (red) shift in the absorption bands, moving them to longer wavelengths. mdpi.com This is attributed to the destabilization of the HOMO, which reduces the HOMO-LUMO energy gap. For instance, the absorption maxima of silyl-substituted naphthalenes shift by 8–9 nm to longer wavelengths compared to unsubstituted naphthalene. mdpi.com Similarly, methoxy-substituted naphthalene derivatives also exhibit these bathochromic shifts. mdpi.com A study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone reported experimental absorption peaks at 268 nm and 360 nm in dimethyl sulfoxide. nih.govscienceopen.com Another naphthalene derivative showed an excitation maximum at 278 nm. mdpi.com The UV/Vis spectrum for the analogous compound 1-methylnaphthalene (B46632) shows absorption maxima around 310-320 nm. nist.gov

Based on the properties of analogous compounds, this compound is expected to exhibit complex absorption bands in the UV region, likely with maxima shifted to longer wavelengths compared to unsubstituted naphthalene due to the combined electronic effects of the methyl and methoxy substituents.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Naphthalene | Cyclohexane | ~221, 275, 312 | Generic Data |

| 1-Methylnaphthalene | Not Specified | ~310-320 | nist.gov |

| Naphthalene derivative P7 | Dichloromethane | 278 (Excitation) | mdpi.com |

| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone | DMSO | 268, 360 | nih.govscienceopen.com |

| Silyl-substituted Naphthalenes | Cyclohexane | Red-shifted by 8-9 nm vs. Naphthalene | mdpi.com |

Fluorescence Spectroscopy and Photophysical Characterization

Many naphthalene derivatives are highly fluorescent, a property that makes them useful as molecular probes. nih.gov Their emission properties, including fluorescence maxima, quantum yields (ΦF), and lifetimes, are strongly influenced by substituents and the solvent environment. nih.gov Naphthalene-based dyes are known for their rigid planar structure and large π-electron conjugation, which contribute to high quantum yields and excellent photostability. nih.gov

The introduction of substituents can significantly alter fluorescence intensity. mdpi.com For example, some naphthalene disilane (B73854) derivatives exhibit weak near-UV emission, while others show intense emission, with fluorescence quantum yields being highly dependent on solvent polarity. rsc.org One study found that for certain naphthalene bridged disilanes, fluorescence quantum yields increased from <0.01 in THF to 0.15–0.32 in non-polar solvents like cyclohexane. rsc.org This solvatochromism, or the change in emission properties with solvent polarity, is often indicative of intramolecular charge transfer (ICT) character in the excited state. mdpi.com For this compound, the presence of the electron-donating methoxy group could lead to charge transfer characteristics in the excited state, potentially resulting in solvatochromic fluorescence behavior. One naphthalene derivative was observed to have a weak, structureless emission with a maximum at 340 nm. mdpi.com

| Compound | Solvent | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Naphthalene derivative P7 | Dichloromethane | 340 | Weak Emission | mdpi.com |

| Naphthalene disilane 2b | Acetonitrile | Not Specified | 0.49 | rsc.org |

| Naphthalene disilane 2b | THF | Not Specified | 0.09 | rsc.org |

| Peri-Substituted Acyl Pyrrolyl Naphthalene 6 | Ethanol | Not Specified | 0.21 ± 0.02 | mdpi.com |

Triplet-Triplet Absorption Spectroscopy

Triplet-triplet (T-T) absorption spectroscopy is a powerful technique for studying the properties of triplet excited states. For naphthalene, theoretical calculations predict forbidden triplet-triplet transitions in the near-infrared region. aip.org Experimental studies using flash photolysis have observed weak transient absorption bands for naphthalene in a polymer matrix at approximately 17,500 cm⁻¹ and 19,000 cm⁻¹, which were assigned to T*←T₁ transitions. aip.org The most intense T-T absorption for the naphthalene monomer occurs at ~415-420 nm. mdpi.com

Substituents on the naphthalene ring can influence the energy and lifetime of the triplet state. In studies of naphthalene-based pseudopeptides, the triplet state of the naphthalene moiety was detected by transient absorption spectroscopy. nih.gov The T-T absorption spectra of naphthalene-oligothiophene derivatives show intense, broad absorption bands between 450 and 700 nm, indicating effective electronic conjugation along the oligomer chain. researchgate.net In naphthalene dimers, the strong absorption band of the monomer triplet around 420 nm is often slightly red-shifted, and a new absorption band can appear at wavelengths greater than 500 nm, which is attributed to the formation of a triplet excimer. mdpi.com The absorption spectrum of a localized triplet state on one naphthalene unit is similar to that of the monomer, with a strong peak slightly above 400 nm. rsc.org

For this compound, the bromine atom, due to the heavy-atom effect, would be expected to enhance intersystem crossing from the singlet to the triplet state. This could potentially lead to a higher triplet quantum yield and make its T-T absorption more readily observable compared to non-halogenated analogues.

| Compound | Solvent/Matrix | T-T Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Naphthalene | PMMA | ~417, 526, 571 | aip.org |

| Naphthalene Monomer (T1) | Gas Phase (Calculated) | ~370, 390, 415 | mdpi.com |

| Bis(naphthalene) oligothiophenes | Benzene (B151609) | 450 - 700 (Broad) | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound (C₁₂H₁₁BrO), the exact molecular weight is 250.0044 g/mol for the ¹²C, ¹H, ⁷⁹Br, ¹⁶O isotopes.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙). Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a characteristic doublet (M⁺˙ and [M+2]⁺˙) of nearly equal intensity at m/z 250 and 252. This isotopic signature is a key identifier for bromine-containing fragments.

The fragmentation of the molecular ion would likely proceed through several pathways, reflecting the structure of the molecule:

Loss of a methyl radical (•CH₃): This is a common fragmentation for both methyl-aromatics and methyl aryl ethers. Loss of the methyl group from either the C1 position or the methoxy group would yield a fragment ion at m/z 235/237.

Loss of a methoxy radical (•OCH₃): Cleavage of the aryl-ether bond would result in an ion at m/z 219/221.

Loss of formaldehyde (B43269) (CH₂O): Aryl ethers can undergo rearrangement and eliminate formaldehyde, which would produce a fragment at m/z 220/222.

Loss of carbon monoxide (CO): Following the initial loss of a methyl radical from the methoxy group, the resulting ion can lose CO to give a fragment at m/z 207/209.

Loss of a bromine atom (•Br): Cleavage of the C-Br bond would result in a bromine-free fragment at m/z 171.

The fragmentation pattern of the related compound 1-methylnaphthalene shows a strong molecular ion peak, which is also the base peak, and fragmentation via loss of a hydrogen atom. nist.gov Predicted mass-to-charge ratios for various adducts of the analogous 6-bromo-1-methylnaphthalene (B1626692) have also been calculated. uni.lu

| m/z (79Br/81Br) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 250 / 252 | [C₁₂H₁₁BrO]⁺˙ | Molecular Ion (M⁺˙) |

| 235 / 237 | [M - CH₃]⁺ | Loss of methyl radical |

| 220 / 222 | [M - CH₂O]⁺˙ | Loss of formaldehyde |

| 219 / 221 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 207 / 209 | [M - CH₃ - CO]⁺ | Loss of CH₃ then CO |

| 171 | [M - Br]⁺ | Loss of bromine atom |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available, analysis of analogous structures can provide significant insight into its expected solid-state conformation and packing.

A closely related compound, 1-bromo-5-isopropoxy-4-methoxy-2-methyl-naphthalene, has been characterized by single-crystal X-ray diffraction. researchgate.net Its crystallographic data reveals a monoclinic crystal system, which is common for naphthalene derivatives. researchgate.netmdpi.com The naphthalene core in most derivatives is nearly planar, although significant distortions can occur due to steric strain from bulky peri-substituents (at the 1 and 8 positions), as seen in 1,8-di(bromomethyl)naphthalene. mdpi.comacs.org For this compound, the substituents are not in peri positions, so the naphthalene ring system is expected to be largely planar.

The solid-state packing will be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···Br or C-H···O hydrogen bonds. The arrangement of molecules in the crystal lattice is a balance between achieving dense packing and satisfying these directional interactions. tandfonline.comicm.edu.pl Studies on liquid naphthalene derivatives have also been used to propose models of short-range molecular arrangement. tandfonline.comresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P12₁/n1 (No. 14) |

| a (Å) | 10.912(2) |

| b (Å) | 8.690(2) |

| c (Å) | 15.112(3) |

| β (°) | 98.98(2) |

| Volume (ų) | 1415.4 |

| Z (Molecules per unit cell) | 4 |

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Methoxy 1 Methyl Naphthalene

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

An FMO analysis of 6-Bromo-3-methoxy-1-methyl-naphthalene would involve visualizing the spatial distribution of the HOMO and LUMO.

HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions with high LUMO density are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable, while a large gap indicates high kinetic stability.

| Parameter | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | A key indicator of chemical reactivity and kinetic stability. |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming experimental results and assigning spectral features.

NMR Spectroscopy: Theoretical calculations using methods like GIAO (Gauge-Including Atomic Orbital) can predict the 1H and 13C NMR chemical shifts. For this compound, this would help assign specific peaks to each hydrogen and carbon atom, confirming the molecular structure.

IR Spectroscopy: Calculations can determine the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the stretching and bending modes of functional groups, such as C-H, C=C, C-O, and C-Br bonds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. This provides a theoretical UV-Vis absorption spectrum, helping to understand the electronic structure and the nature of the transitions (e.g., π→π*).

Reaction Mechanism Elucidation through Computational Modeling

Should this compound be involved in a chemical reaction (e.g., a cross-coupling reaction at the bromine site), computational modeling could elucidate the detailed mechanism. This involves:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Finding Transition States (TS): The highest energy point along the reaction pathway, the transition state, is located. This is a critical step as it determines the activation energy of the reaction.

Calculating Activation Energy: The energy difference between the transition state and the reactants provides the activation barrier, which is directly related to the reaction rate.

Mapping the Reaction Pathway: By connecting reactants, transition states, and products, a complete energy profile of the reaction can be constructed, offering a step-by-step view of how the transformation occurs.

Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. An MEP map plots the electrostatic potential onto the electron density surface.

Red Regions (Negative Potential): Indicate areas rich in electrons, which are favorable sites for electrophilic attack. In this compound, these would likely be around the oxygen and bromine atoms and the π-system of the naphthalene (B1677914) ring.

Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated to quantify reactivity:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Computational Molecular Interaction Studies on this compound Remain an Unexplored Area

Detailed computational investigations into the specific molecular interactions of this compound are not extensively available in publicly accessible scientific literature. As a result, specific data tables and in-depth research findings concerning its non-covalent interactions, binding affinities, and molecular docking simulations are currently limited.

While computational chemistry is a powerful tool for predicting how molecules interact, comprehensive studies involving techniques like Density Functional Theory (DFT), molecular docking, and quantum theory of atoms in molecules (QTAIM) have been more broadly applied to classes of substituted naphthalenes rather than focusing specifically on this compound. These studies on related compounds provide a foundational understanding of the types of interactions that could be anticipated for this molecule.

Theoretical studies on substituted naphthalenes often explore intramolecular and intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. For instance, research on peri-substituted naphthalenes has delved into intramolecular hydrogen and chalcogen bonds, utilizing methods like MP2 (Møller-Plesset perturbation theory) to analyze these non-covalent interactions. Such studies typically examine bond lengths, angles, and electron density to understand the stability and nature of these interactions.

Furthermore, computational analyses of various aromatic compounds, including naphthalene derivatives, have been conducted to determine the most stable geometric configurations and to evaluate the stabilization energy of their interactions. These investigations often employ quantum chemistry suites to perform ab initio calculations, shedding light on the fundamental forces that govern molecular recognition and complex formation.

In the broader context of drug discovery and materials science, molecular docking simulations are a common computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein or DNA. Studies on bromo- and methoxy-substituted compounds have utilized molecular docking to explore their potential as therapeutic agents. However, specific docking studies detailing the interaction profile of this compound with specific biological targets are not prominently documented.

The absence of dedicated computational molecular interaction studies on this compound represents a gap in the current scientific knowledge. Future theoretical investigations would be invaluable in elucidating its potential intermolecular and intramolecular interactions, which could in turn inform its applications in medicinal chemistry and materials science. Such studies would likely involve the generation of detailed data on interaction energies, the types of non-covalent bonds formed, and the key atomic and molecular orbitals involved.

Emerging Research Applications and Advanced Derivatization of 6 Bromo 3 Methoxy 1 Methyl Naphthalene

Role as Synthetic Building Blocks for Complex Molecular Architectures

The strategic placement of a bromine atom, a methoxy (B1213986) group, and a methyl group on the naphthalene (B1677914) core endows "6-Bromo-3-methoxy-1-methyl-naphthalene" with a versatile set of reactive sites. The bromine atom is particularly significant, serving as a handle for a variety of cross-coupling reactions. Transition metal-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituted naphthalene can readily participate in these reactions, allowing for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups. This capability is crucial for the construction of complex molecular architectures with tailored electronic and steric properties.

The methoxy group, being an electron-donating group, influences the reactivity of the naphthalene ring, directing further electrophilic substitutions. It can also be cleaved to reveal a hydroxyl group, which can then be used for further functionalization, such as ether or ester formation. The methyl group can also be functionalized, for instance, through free-radical bromination, to introduce further reactive handles. This multi-functionality makes "this compound" a valuable intermediate in the synthesis of complex natural products, pharmaceuticals, and functional organic materials. researchgate.netrsc.org

For instance, the synthesis of polysubstituted naphthalene derivatives often relies on the sequential functionalization of a pre-functionalized naphthalene core. nih.govrsc.org A compound like "this compound" could be a key starting material in a synthetic route that requires the regioselective introduction of different functional groups. The interplay of the directing effects of the existing substituents allows for a high degree of control over the synthesis of intricate molecular structures.

| Reaction Type | Potential Application of this compound | Resulting Structure |

| Suzuki Coupling | Introduction of an aryl or heteroaryl group at the 6-position. | Biaryl or heteroaryl-naphthalene derivatives. |

| Sonogashira Coupling | Introduction of an alkynyl group at the 6-position. | Arylalkynylnaphthalene derivatives. |

| Buchwald-Hartwig Amination | Introduction of an amino group at the 6-position. | N-Arylnaphthalene derivatives. |

| Demethylation | Conversion of the methoxy group to a hydroxyl group. | Naphthol derivatives for further functionalization. |

Derivatization for Advanced Materials Science (e.g., organic electronics, optoelectronics)

Naphthalene derivatives are extensively studied for their applications in organic electronics and optoelectronics due to their excellent charge transport properties and high fluorescence quantum yields. nih.govtandfonline.com The electronic properties of the naphthalene core can be finely tuned by the introduction of electron-donating and electron-withdrawing groups. "this compound" can be derivatized to create novel materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

The bromine atom can be replaced with various π-conjugated systems through cross-coupling reactions to extend the conjugation length of the molecule. This is a common strategy to red-shift the absorption and emission spectra and to enhance the charge carrier mobility of the material. The methoxy and methyl groups can be used to modulate the solubility and morphology of the resulting materials in thin films, which are critical parameters for device performance. nih.gov

For example, by coupling "this compound" with thiophene (B33073) or furan (B31954) derivatives, one could synthesize donor-acceptor type molecules with potential applications as active materials in OPVs. researchgate.net Furthermore, the inherent fluorescence of the naphthalene core can be harnessed in the design of new emitters for OLEDs. The substitution pattern on the naphthalene ring significantly influences the emission color and efficiency.

| Application Area | Potential Derivatization Strategy | Target Property |

| Organic Field-Effect Transistors (OFETs) | Introduction of extended π-systems via Suzuki or Stille coupling. | High charge carrier mobility. |

| Organic Light-Emitting Diodes (OLEDs) | Functionalization with chromophoric units. | Tunable emission color and high quantum efficiency. |

| Organic Photovoltaics (OPVs) | Creation of donor-acceptor architectures. | Broad absorption and efficient charge separation. |

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, functional assemblies. Naphthalene derivatives, particularly naphthalene diimides (NDIs), are widely used building blocks in supramolecular chemistry due to their strong π-π stacking interactions. thieme-connect.comthieme-connect.dersc.org While "this compound" is not an NDI, its aromatic core can still participate in π-π stacking.

Derivatization of this molecule can lead to the formation of amphiphilic structures that can self-assemble in solution to form various nanostructures, such as micelles, vesicles, and fibers. nih.gov For example, the introduction of a hydrophilic group at the bromine position and a hydrophobic alkyl chain at another position could lead to the formation of functional amphiphiles. The methoxy and methyl groups can also influence the packing of the molecules in the solid state, leading to the formation of specific crystal structures with interesting properties. The ability to control the self-assembly of molecules is crucial for the development of new materials for applications in drug delivery, sensing, and catalysis. nih.gov

Development of Novel Sensing Probes and Molecular Switches

The fluorescent properties of the naphthalene core make it an excellent platform for the development of chemical sensors and molecular switches. nih.gov The fluorescence of naphthalene derivatives is often sensitive to the local environment, such as polarity, pH, and the presence of specific analytes. researchgate.netrsc.orgrsc.org By attaching a specific recognition unit to the naphthalene scaffold, it is possible to design fluorescent probes that can selectively detect ions, molecules, and biomolecules.

"this compound" can serve as a starting material for the synthesis of such probes. The bromine atom can be used to attach a receptor for the target analyte. Upon binding of the analyte, a change in the fluorescence of the naphthalene core can be observed, for example, through photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). acs.org

Furthermore, certain naphthalene derivatives, such as naphthopyrans, can act as molecular switches. rsc.orgresearchgate.net These molecules can be reversibly converted between two or more stable states by an external stimulus, such as light or heat. This property can be exploited in the development of smart materials, such as photochromic lenses and molecular memories. While "this compound" itself is not a known molecular switch, it could be a precursor for the synthesis of more complex photochromic systems.

| Application | Design Principle | Mechanism |

| Fluorescent Probes | Covalent attachment of a specific receptor to the naphthalene core. | Analyte binding modulates the fluorescence via PET, FRET, or other mechanisms. |

| Molecular Switches | Incorporation of the naphthalene unit into a photochromic system. | Reversible isomerization upon light irradiation leading to a change in color or other properties. |

Future Perspectives in Naphthalene Chemical Research

The future of naphthalene chemical research lies in the development of increasingly complex and functional molecules with precisely controlled properties. While the specific compound "this compound" has not been the subject of extensive research, its versatile chemical nature makes it a promising building block for future innovations. The continued development of new synthetic methodologies, particularly in the area of C-H functionalization, will undoubtedly open up new avenues for the derivatization of this and other naphthalene derivatives. researchgate.netresearchgate.net

The integration of naphthalene-based units into larger, more complex systems, such as polymers and metal-organic frameworks (MOFs), is another exciting area of research. These materials could exhibit novel electronic, optical, and catalytic properties. As our understanding of the relationship between molecular structure and material function deepens, we can expect to see the emergence of new naphthalene-based technologies with real-world applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-Bromo-3-methoxy-1-methyl-naphthalene, and how can reaction conditions be optimized?

- Methodological Answer : A stepwise approach is advised. For brominated naphthalene derivatives, regioselective bromination under controlled temperature (e.g., 0–6°C) and catalysts like cuprous chloride can minimize byproducts . Optimization can employ factorial design to test variables (e.g., solvent polarity, temperature, reagent stoichiometry), as this method systematically evaluates interactions between parameters . For example, triethyl phosphite in ethanol may enhance cyclization efficiency .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., bromine at C6, methoxy at C3) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>93% purity threshold recommended) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., 265.09 g/mol for C₁₁H₁₀BrO) .

- Thermogravimetric Analysis (TGA) : To determine decomposition points (e.g., >110°C for thermal stability) .

Q. What are the key considerations for assessing acute toxicity in animal models?

- Methodological Answer : Follow inclusion criteria from systematic toxicological reviews:

- Exposure Routes : Prioritize inhalation, oral, or dermal routes .

- Health Outcomes : Monitor respiratory, hepatic, and renal effects .

- Dose Randomization : Ensure doses are randomized and allocation concealed to reduce bias .

Advanced Research Questions

Q. How can contradictory toxicity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Systematic Review Framework : Apply inclusion criteria (Table B-1) to filter studies by species, exposure route, and outcome relevance .

- Risk of Bias Assessment : Use tiered evaluation (Table C-6/C-7) to prioritize high-confidence studies. Key questions include:

- Was exposure characterization reliable?

- Were outcomes measured without attrition bias?

- Mechanistic Bridging : Compare metabolic pathways (e.g., cytochrome P450 activation) across models to explain disparities .

Q. What computational strategies predict regioselectivity in electrophilic substitutions for brominated naphthalenes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., C6 vs. C2 bromination) .

- Comparative Isomer Analysis : Use PubChem data to benchmark against known isomers (e.g., 1-Bromo-3-(trifluoromethyl)naphthalene’s regioselectivity) .

- Machine Learning Models : Train on datasets like Pistachio or Reaxys to predict substituent effects on reaction pathways .

Q. How to design a study evaluating environmental persistence and bioaccumulation potential?

- Methodological Answer :

- Environmental Monitoring : Measure air, water, and soil concentrations using HPLC-MS .

- Biomonitoring : Collect samples from general and occupational populations to assess bioaccumulation .

- Degradation Studies : Test photolytic/hydrolytic degradation under UV light or varying pH .

- Partitioning Coefficients : Calculate log Kow (octanol-water) to predict environmental mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.